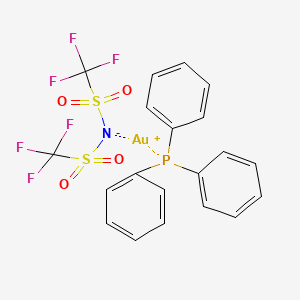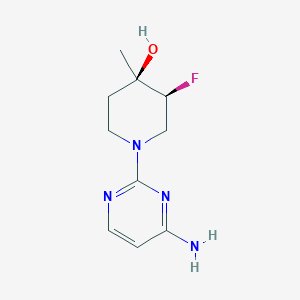
(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a fluorine atom, and an aminopyrimidine moiety, making it a subject of study for various synthetic and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Attachment of the Aminopyrimidine Moiety: The aminopyrimidine group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Diethylaminosulfur trifluoride (DAST), palladium catalysts
Major Products
科学研究应用
(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-chloro-4-methylpiperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.
(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-hydroxy-4-methylpiperidin-4-ol: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H15FN4O |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(16)3-5-15(6-7(10)11)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m0/s1 |
InChI 键 |
QLXITVJFXUHSOE-OIBJUYFYSA-N |
手性 SMILES |
C[C@]1(CCN(C[C@@H]1F)C2=NC=CC(=N2)N)O |
规范 SMILES |
CC1(CCN(CC1F)C2=NC=CC(=N2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
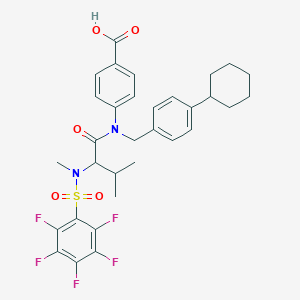
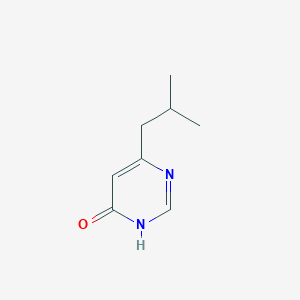


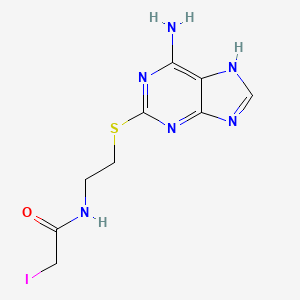
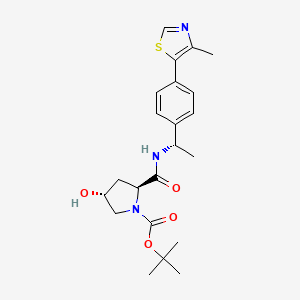
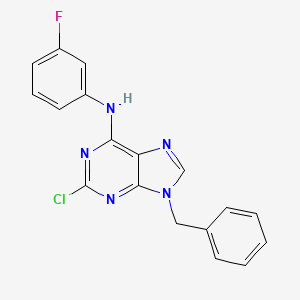
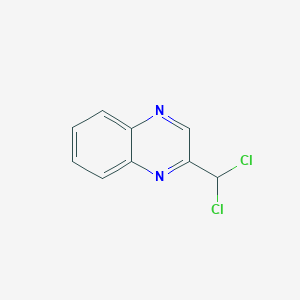

![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
